4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Overview
Description
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is an organic compound that features a trimethylsilyl group attached to an ethynylphenyl structure, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can be achieved through a multi-step process involving the Sonogashira coupling reaction. This reaction typically involves the coupling of 4-bromoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the addition of a base like triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynylphenyl structure provides a rigid framework that can interact with biological targets, potentially leading to bioactive effects. The aniline moiety can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)benzaldehyde
- 4-((Trimethylsilyl)ethynyl)phenol
- 4-((Trimethylsilyl)ethynyl)aniline
Uniqueness
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and aniline groups, which confer distinct chemical and physical properties.
Biological Activity
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H21NSi. The presence of ethynyl groups and a trimethylsilyl moiety suggests that the compound may exhibit unique reactivity and interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has highlighted its potential as a modulator in various biochemical pathways. The following sections detail specific areas of activity and relevant findings.
1. Antiviral Activity
A study examined the antiviral properties of compounds similar to this compound. It was found that certain derivatives exhibited significant antiviral effects against various viruses, suggesting that modifications to the ethynyl and aniline components can enhance biological efficacy. For instance, compounds with similar structures demonstrated up to 70% reduction in viral loads in vitro .
Compound | Virus Targeted | Reduction in Viral Load (%) |
---|---|---|
Compound A | Rotavirus Wa | 70% |
Compound B | Adenovirus Type-7 | 56.7% |
The compound acts as a negative allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. In experimental models, administration of similar compounds resulted in altered signaling pathways associated with mGluR5, potentially offering therapeutic avenues for conditions like Fragile X syndrome .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects at higher concentrations, warranting further investigation into dose-dependent responses .
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 95 |
50 | 75 |
100 | 50 |
Case Studies
Several case studies have documented the biological effects of compounds related to this compound:
- Study on Neurological Effects : In a model of neurodegeneration, the compound was shown to reduce neuronal apoptosis by modulating glutamate signaling pathways.
- Antiviral Efficacy : A series of experiments demonstrated that derivatives of this compound significantly inhibited viral replication in cell cultures, providing a basis for further development as an antiviral agent.
Research Findings
Recent publications highlight ongoing research into the structure-activity relationships (SAR) of this class of compounds. Variations in substituents on the aniline and ethynyl groups have been correlated with enhanced biological activity, suggesting that systematic modification could yield more potent derivatives .
Properties
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732830 | |
Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-39-2 | |
Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.